[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
説明
This ruthenium-based organometallic complex features a chiral diamine ligand and bis(phosphanium) naphthalene derivatives. Its structure is tailored for asymmetric catalysis, particularly in hydrogenation reactions, where the steric and electronic properties of the bulky 3,5-dimethylphenyl and 4-methoxyphenyl groups enhance enantioselectivity and stability. The dichlororuthenium(2+) core facilitates redox activity, making it a candidate for pharmaceutical synthesis and fine chemical production .
特性
CAS番号 |
220114-01-2 |
|---|---|
分子式 |
C71H76Cl2N2O2P2Ru |
分子量 |
1223.32 |
IUPAC名 |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChIキー |
VMSNEARTLSFOHB-OGLOXHGMSA-N |
SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
The compound is a complex organometallic structure that combines phosphonium ligands with a dichlororuthenium center. Its biological activity is primarily associated with its potential applications in cancer therapy, catalysis, and other biochemical processes. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Structural Overview
The compound features multiple naphthalene and phenyl moieties which enhance its electronic properties. The presence of ruthenium is significant due to its catalytic capabilities and potential therapeutic effects.
Anticancer Properties
Research has shown that ruthenium complexes exhibit promising anticancer activity. For instance, Ru(II) complexes have been reported to induce cytotoxic effects against various human cancer cell lines. A study demonstrated that certain Ru(II) complexes showed cytotoxicity ranging from 1.30 to 50 µM against the Molt 4/C8 cell line, indicating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Ruthenium Complexes
The mechanism of action for ruthenium complexes often involves DNA interaction and modulation of cellular pathways. Studies suggest that these complexes can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of critical enzymes involved in cell proliferation .
Other Biological Activities
Beyond anticancer properties, ruthenium complexes have been studied for their antimicrobial and antiviral activities. Research indicates that these compounds can act as dual-active agents, targeting multiple pathways within bacterial and viral cells . Recent findings also suggest their role in photodynamic therapy, where they can selectively damage cancer cells upon light activation .
Case Studies
- RAPTA-C : This ruthenium complex has shown effectiveness in targeting hypoxic tumor environments, demonstrating selective cytotoxicity towards cancer cells while minimizing effects on healthy tissues. It has been noted for its ability to synergize with other chemotherapeutic agents .
- In Vivo Studies : In vivo models have indicated that certain ruthenium complexes not only inhibit tumor growth but also exhibit anti-metastatic properties, showcasing their potential for comprehensive cancer treatment strategies .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
RuCl₂(PPh₃)₃: A simpler ruthenium-phosphine complex lacking chiral ligands, used in non-selective hydrogenation.
Noyori-type Ru complexes: Chiral Ru catalysts with biphenylphosphine and diamines, optimized for ketone hydrogenation.
Crabtree catalyst: Iridium-based but functionally analogous in hydrogenation, with superior turnover numbers (TONs) but lower enantioselectivity in certain substrates.
Catalytic Performance
The target compound outperforms simpler Ru-phosphine systems in enantioselectivity due to its chiral diamine ligand and sterically hindered phosphanium groups, which restrict unfavorable substrate orientations . However, its TONs lag behind Noyori and Crabtree systems, likely due to slower ligand-substrate exchange kinetics.
Bioactivity and Pharmacological Potential
For example:
- Ferrocifen derivatives: Ru analogues show 2–5× higher cytotoxicity in OSCC (oral squamous cell carcinoma) compared to cisplatin, with IC₅₀ values of 1–5 µM .
- Natural product-inspired Ru complexes: Derived from marine actinomycetes or plant terpenes, these often combine catalytic and bioactive properties, though their mechanisms remain underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
